

Technical Support Center: Flg22 Sensitivity Assays

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Compound of Interest

Compound Name: *Flagelin 22 TFA*

Cat. No.: *B15565628*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effect of plant age on sensitivity to the bacterial elicitor flg22.

Frequently Asked Questions (FAQs)

Q1: Does plant age affect the immune response triggered by flg22?

Yes, plant age is a significant factor in determining the strength of the immune response to flg22. This phenomenon is often referred to as age-related resistance (ARR), where older plants typically exhibit a more robust defense response compared to younger plants. For instance, adult *Arabidopsis thaliana* plants show a greater reduction in bacterial load after flg22 treatment compared to juvenile plants.

Q2: How does the expression of the flg22 receptor, FLS2, change with plant age?

FLS2 transcript levels can vary during leaf development. Studies have shown that FLS2 transcripts are less abundant in young, expanding leaves and more plentiful in mature, fully expanded leaves.^[1] Expression tends to decrease again as leaves enter senescence.^[1] However, some studies have found that the basal level and flg22-induced expression of FLS2 can be comparable between juvenile and adult leaves, suggesting that differences in sensitivity are not solely dependent on FLS2 transcript abundance.^[1]

Q3: Are downstream signaling events in the flg22 pathway affected by plant age?

Yes, several downstream responses to flg22 are modulated by plant age. While some early responses like the production of reactive oxygen species (ROS) and the expression of the marker gene FRK1 (Flg22-induced Receptor-like Kinase 1) can be similar in juvenile and adult plants, other responses show clear age-dependent differences.^[1] A key example is callose deposition, a reinforcement of the cell wall, which is significantly more pronounced in adult leaves compared to juvenile leaves upon flg22 treatment.^[1]

Troubleshooting Guide

Issue 1: Inconsistent or no flg22-induced protection against pathogens in young plants.

- Possible Cause 1: Developmental Stage. Juvenile plants naturally exhibit a less pronounced immune response to flg22. The signaling pathways leading to robust defense, particularly those related to cell wall reinforcement like callose deposition, may not be fully developed.
- Troubleshooting Steps:
 - Confirm Plant Age: Ensure you are comparing plants at distinct and well-defined developmental stages (e.g., juvenile vs. adult rosette leaves in Arabidopsis).
 - Use Multiple Readouts: Do not rely on a single defense marker. Measure a range of responses, including ROS burst, expression of early and late defense genes, and callose deposition.
 - Adjust Expectations for Juvenile Plants: Be aware that the magnitude of the protective effect of flg22 will likely be lower in younger plants.

Issue 2: Similar ROS burst and FRK1 expression but different levels of disease resistance between young and adult plants.

- Possible Cause: Divergence in Downstream Pathways. While early signaling events like ROS production and FRK1 induction can be comparable across different ages, the pathways leading to long-term resistance, such as those involving salicylic acid (SA), jasmonic acid (JA), ethylene (ET), and cell wall modifications, can be differentially regulated with age. Callose deposition, in particular, is a key age-dependent response.^[1]
- Troubleshooting Steps:

- Measure Callose Deposition: Stain leaves with aniline blue and quantify callose deposits using fluorescence microscopy. This is a critical assay for observing age-related differences in flg22 response.
- Analyze Phytohormone Levels: Quantify SA, JA, and ET levels in both young and adult tissues after flg22 treatment to identify potential age-dependent bottlenecks in hormone signaling.
- Profile Expression of Late Defense Genes: Use qRT-PCR to analyze the expression of genes associated with SA signaling (e.g., PR1) and other late defense responses at various time points after flg22 elicitation.

Issue 3: Variability in flg22 sensitivity within the same plant.

- Possible Cause: Leaf Ontogeny. The age and developmental stage of individual leaves on the same plant can influence their sensitivity to flg22. Younger, still-expanding leaves may respond differently than fully mature leaves.
- Troubleshooting Steps:
 - Standardize Leaf Selection: For all experiments, use leaves of a consistent developmental stage (e.g., the 5th and 6th true leaves). Clearly document the leaf selection criteria in your experimental protocol.
 - Systematic Sampling: If studying the effect of leaf position, sample leaves systematically (e.g., from the center and periphery of the rosette) and analyze them as separate groups.

Quantitative Data Summary

Table 1: Effect of Plant Age on Flg22-Induced Resistance to *Pseudomonas syringae* pv. tomato DC3000 in *Arabidopsis thaliana*

Plant Age	Treatment	Bacterial Titer (log cfu/cm ²)	Fold Change in Bacterial Count (flg22 vs. Mock)
2.5 weeks	Mock	~7.5	-
2.5 weeks	500 nM flg22	~6.5	~10-fold reduction
3.5 weeks	Mock	~7.5	-
3.5 weeks	500 nM flg22	~5.5	~100-fold reduction

Data synthesized from graphical representations in cited research.[\[2\]](#)

Table 2: Age-Dependent Gene Expression in Response to flg22 in *Arabidopsis thaliana*

Plant Age	Treatment	Gene	Relative Expression Level
3.5 weeks	Mock	FRK1	Basal
3.5 weeks	100 nM flg22	FRK1	~150-fold induction
5.5 weeks	Mock	FRK1	Basal
5.5 weeks	100 nM flg22	FRK1	~250-fold induction

Data synthesized from graphical representations in cited research.[\[2\]](#)

Experimental Protocols

1. Flg22-Induced Protection Assay

- Objective: To determine the effect of flg22 pretreatment on resistance to bacterial infection.
- Methodology:
 - Grow *Arabidopsis thaliana* plants to the desired developmental stages (e.g., 2.5 and 3.5 weeks old).

- Prepare a 500 nM solution of flg22 peptide in sterile water. Prepare a mock solution of sterile water.
- Infiltrate the abaxial side of fully expanded leaves with either the flg22 solution or the mock solution using a needleless syringe.
- Twenty-four hours after pretreatment, infiltrate the same leaves with a suspension of *Pseudomonas syringae* pv. tomato DC3000 at a concentration of 1×10^5 cfu/mL.
- Twenty-four hours after inoculation, collect leaf discs from the infiltrated areas.
- Homogenize the leaf discs in 10 mM $MgCl_2$, serially dilute the homogenate, and plate on appropriate growth media (e.g., King's B with rifampicin).
- Incubate the plates at 28°C for 48 hours and count the bacterial colonies to determine the cfu/cm².

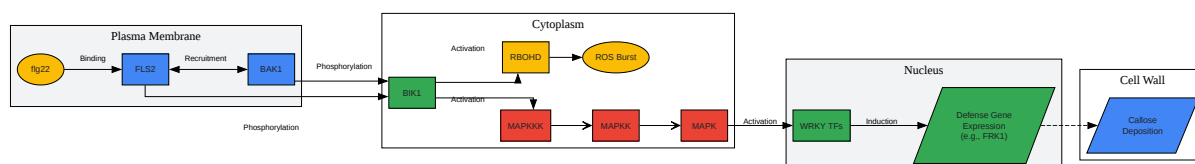
2. ROS Burst Assay

- Objective: To measure the production of reactive oxygen species upon flg22 elicitation.
- Methodology:
 - Collect leaf discs (4 mm diameter) from plants of different ages.
 - Float the leaf discs in a 96-well white plate containing 100 μ L of sterile water and incubate overnight in the dark.
 - The next day, replace the water with 100 μ L of assay solution containing 20 μ M luminol and 1 μ g/mL horseradish peroxidase (HRP).
 - Measure the background luminescence for 30-60 minutes using a plate reader.
 - Add 100 μ L of 200 nM flg22 solution (for a final concentration of 100 nM) to elicit the ROS burst.
 - Immediately begin measuring luminescence at 1-2 minute intervals for at least 30-60 minutes.

3. Gene Expression Analysis by qRT-PCR

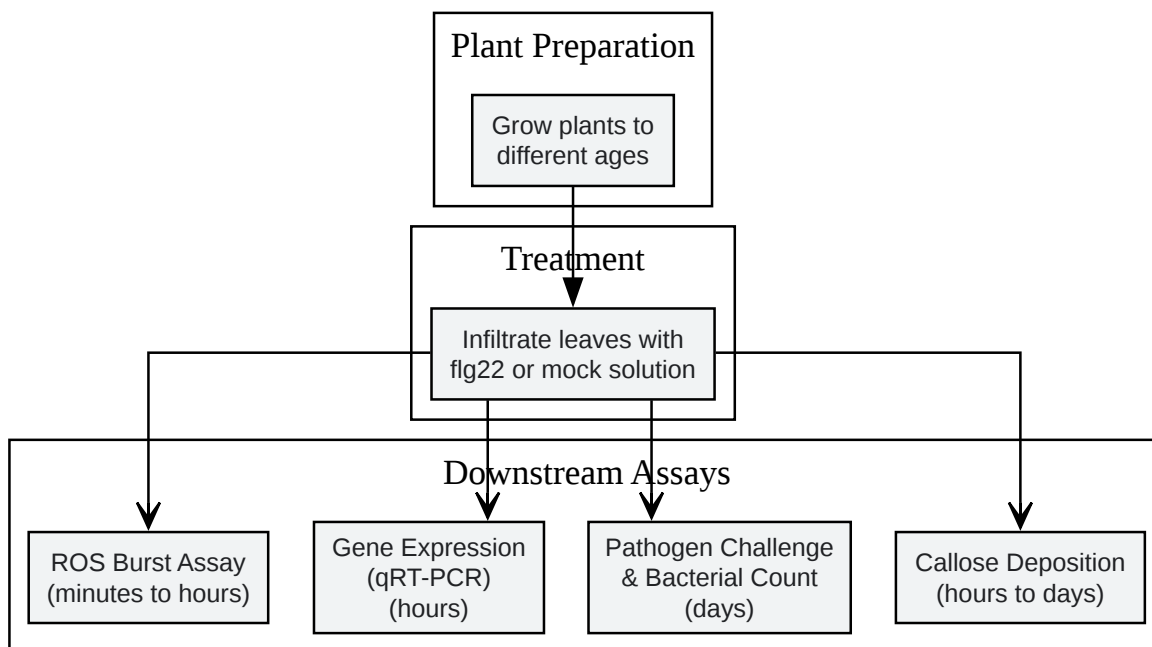
- Objective: To quantify the expression of defense-related genes in response to flg22.
- Methodology:
 - Treat plants of different ages by infiltrating leaves with 100 nM flg22 or a mock solution.
 - At desired time points (e.g., 1, 4, 24 hours) after treatment, harvest the infiltrated leaves and immediately freeze them in liquid nitrogen.
 - Extract total RNA from the leaf tissue using a suitable kit or protocol.
 - Synthesize cDNA from the RNA using a reverse transcriptase.
 - Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for your genes of interest (e.g., FRK1, PR1) and a reference gene (e.g., PP2A).
 - Analyze the relative gene expression using the $\Delta\Delta C_t$ method.

Visualizations



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Caption: Simplified flg22 signaling pathway leading to downstream immune responses.



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Caption: General experimental workflow for assessing flg22 sensitivity.

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References

- 1. Shoot maturation strengthens FLS2-mediated resistance to *Pseudomonas syringae* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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